Morpholine, 4,4'-(3-pyridinylmethylene)bis-
CAS No.: 122713-47-7
Cat. No.: VC11913812
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122713-47-7 |
|---|---|
| Molecular Formula | C14H21N3O2 |
| Molecular Weight | 263.34 g/mol |
| IUPAC Name | 4-[morpholin-4-yl(pyridin-3-yl)methyl]morpholine |
| Standard InChI | InChI=1S/C14H21N3O2/c1-2-13(12-15-3-1)14(16-4-8-18-9-5-16)17-6-10-19-11-7-17/h1-3,12,14H,4-11H2 |
| Standard InChI Key | VOMVEDFXVDERHK-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(C2=CN=CC=C2)N3CCOCC3 |
| Canonical SMILES | C1COCCN1C(C2=CN=CC=C2)N3CCOCC3 |
Introduction
Chemical Structure and Basic Properties
Structural Characteristics
The compound features two morpholine rings (C₄H₈NO) connected by a methylene (-CH₂-) group attached to the 3-position of a pyridine ring. This configuration introduces both basic (morpholine) and aromatic (pyridine) functionalities, enabling diverse reactivity.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| CAS Number | 122713-47-7 | |
| Molecular Formula | C₁₄H₂₁N₃O₂ | |
| Molecular Weight | 263.34 g/mol | |
| SMILES Notation | O1CCN(CC1)C(c1cccnc1)N1CCOCC1 |
The presence of the pyridine ring enhances π-π stacking potential, while the morpholine groups contribute to solubility in polar solvents and weak basicity (pKa ~7-9) .
Synthesis and Optimization
Synthetic Routes
The synthesis of Morpholine, 4,4'-(3-pyridinylmethylene)bis- typically involves nucleophilic substitution or condensation reactions. A plausible method, inferred from analogous compounds (e.g., 4-(4-pyridyl)morpholine ), is outlined below:
Step 1: Formation of the Methylene Bridge
3-Pyridinecarboxaldehyde reacts with excess morpholine in the presence of a Lewis acid (e.g., NaI) or under reflux conditions in dimethylformamide (DMF) . The methylene bridge forms via a Mannich-like reaction:
Step 2: Purification
Crude product purification involves extraction with ethyl acetate, washing with NaOH solution to remove unreacted morpholine, and recrystallization from acetone/isopropyl ether mixtures .
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and partially soluble in water due to morpholine’s hygroscopicity .
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Stability: Stable under ambient conditions but may degrade in strong acidic/basic environments via hydrolysis of the methylene bridge .
Spectroscopic Data
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¹H NMR (DMSO-d₆): Peaks at δ 2.38–2.67 ppm (morpholine CH₂), 3.45 ppm (N-CH₂-pyridine), and 7.03–8.47 ppm (pyridine aromatic protons) .
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¹³C NMR: Signals at 187.1 ppm (carbonyl, if present) and 45–55 ppm (morpholine carbons) .
Applications in Industrial and Medicinal Chemistry
Industrial Uses
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